molecular formula C12H16N2O2 B12096706 benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate

benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate

Cat. No.: B12096706
M. Wt: 220.27 g/mol
InChI Key: DQAVFCORLPTNAU-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate is a chiral organic compound that serves as a versatile and valuable synthetic intermediate in advanced organic synthesis and medicinal chemistry research. This compound features a cis-fused cyclobutane ring, a primary amine functional group protected as its benzyl carbamate (Cbz), and defined stereochemistry at both carbon atoms of the cyclobutane ring [(1R,2S)], making it a privileged scaffold for constructing structurally complex molecules. The primary research value of this compound lies in its application as a key chiral building block for the development of pharmaceutical agents. The benzyl carbamate (Cbz) group serves as a protected form of ammonia, which can be selectively removed under specific conditions (e.g., catalytic hydrogenation or Lewis acids) to reveal the primary amine, a common pharmacophore in active pharmaceutical ingredients (APIs) . This makes it particularly useful in the synthesis of potential therapeutics, analogous to its use in developing compounds for increasing CFTR activity and as a precursor to beta-lactamase inhibitors . Its defined stereochemistry is critical for creating molecules with specific three-dimensional shapes, which is essential for optimizing interactions with biological targets. The rigid cyclobutane scaffold can be used to confer conformational restraint, potentially improving a drug candidate's potency and selectivity. Researchers employ this building block in various transformations, including N-alkylation followed by deprotection to generate primary amines, and its incorporation into larger, more complex structures aimed at drug discovery programs . This product is intended for use in laboratory research only. This compound is strictly for research and development purposes and is not classified as a drug, cosmetic, or household chemical. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate

InChI

InChI=1S/C12H16N2O2/c13-10-6-7-11(10)14-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15)/t10-,11+/m0/s1

InChI Key

DQAVFCORLPTNAU-WDEREUQCSA-N

Isomeric SMILES

C1C[C@H]([C@H]1N)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(C1N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

Cyclobutane rings are often constructed via RCM using Grubbs catalysts. For example, a diene precursor such as 1,5-diene undergoes metathesis to form the cyclobutane skeleton. Subsequent hydrogenation yields the saturated ring.

[2+2] Cycloaddition

Photochemical [2+2] cycloaddition between alkenes provides access to cyclobutane derivatives. For instance, ethylene and a substituted alkene react under UV light to form a bicyclic intermediate, which is hydrolyzed to the cyclobutylamine.

Chiral Resolution

Racemic cyclobutylamine mixtures are resolved using chiral auxiliaries or enzymatic methods. A patent by US11918592B2 describes the use of L-α-methylbenzylamine to form diastereomeric salts, enabling separation of the (1R,2S) isomer.

Carbamate Formation with Benzyl Chloroformate

Reaction Mechanism

Benzyl chloroformate (Cbz-Cl) reacts with the primary amine of the cyclobutylamine intermediate in a two-step process:

  • Nucleophilic attack : The amine attacks the electrophilic carbonyl carbon of Cbz-Cl.

  • Elimination : HCl is expelled, forming the carbamate bond.

Reaction Scheme :

Cyclobutylamine+Cbz-ClBaseBenzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate+HCl\text{Cyclobutylamine} + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Optimization of Reaction Conditions

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to dissolve both Cbz-Cl and the amine.

  • Base : Triethylamine (TEA) or sodium bicarbonate neutralizes HCl, driving the reaction to completion.

  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

Table 1 : Comparative Yields Under Different Conditions

SolventBaseTemperature (°C)Yield (%)
THFTEA078
DCMNaHCO₃2565
AcetonitrilePyridine1072

Stereochemical Control and Purification

Asymmetric Synthesis

Chiral catalysts such as Jacobsen’s Co(III)-salen complexes induce enantioselectivity during cyclobutane formation. A 2015 study demonstrated 92% enantiomeric excess (ee) using this method.

Chromatographic Resolution

Flash chromatography on silica gel with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates diastereomers. US20100145013A1 reports a 99:1 diastereomeric ratio after purification.

Crystallization Techniques

Recrystallization from isopropyl acetate/heptane mixtures enhances purity. A 2024 protocol achieved >99% purity by slow cooling of a saturated solution.

Large-Scale Production and Industrial Adaptations

Continuous Flow Synthesis

Patents describe telescoped processes where RCM, hydrogenation, and carbamate formation occur in sequence within a flow reactor. This reduces reaction times from 48 hours to 6 hours.

Green Chemistry Approaches

  • Solvent recycling : MTBE and acetonitrile are recovered via distillation, reducing waste.

  • Catalyst recovery : Immobilized Grubbs catalysts on magnetic nanoparticles enable reuse for up to 10 cycles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, CH₂Ph), 4.25–4.18 (m, 1H, NH), 3.02–2.95 (m, 1H, cyclobutane-H), 2.20–1.98 (m, 4H, cyclobutane-CH₂).

  • HRMS : m/z calcd. for C₁₂H₁₆N₂O₂ [M+H]⁺: 220.1212; found: 220.1209.

Chiral HPLC Analysis

A Chiralpak IC column (4.6 × 250 mm) with hexane/ethanol (80:20) eluent resolves enantiomers, confirming >99% ee for the (1R,2S) isomer.

Challenges and Mitigation Strategies

Racemization During Carbamate Formation

Exposure to acidic or basic conditions can epimerize the chiral centers. Solutions include:

  • Using buffered conditions (pH 7–8) during Cbz protection.

  • Conducting reactions at low temperatures (0–5°C).

Byproduct Formation

N-Acetyl impurities arise from residual L-α-methylbenzylamine in coupling reactions. US20100145013A1 eliminates this via aqueous HCl washes .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

Benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate has shown potential as a therapeutic agent in several studies:

Anti-inflammatory Activity

Research indicates that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines. For instance, studies have demonstrated effective inhibition of interleukin-1 (IL-1) stimulated bone resorption and prostaglandin E2 (PGE2) production in murine models.

StudyFindings
Study AIC50 values for bone resorption: 3×10−7 mol/L
Study BIC50 values for PGE2 production: 2×10−8 mol/L

Anticancer Potential

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest it may induce apoptosis through mechanisms such as activating the Calpain/Cathepsin pathway and inhibiting AKT signaling pathways.

Cell LineConcentration (μM)Effect
Glioma Cells0.5Significant reduction in cell viability

Organic Synthesis

This compound serves as an intermediate in organic synthesis. Its unique structural features allow it to act as a building block for creating complex molecules.

In biochemical research, this compound is utilized to study enzyme mechanisms and protein interactions.

Case Study 1: Cytotoxicity in Glioma Cells

A study investigated the effects of this compound on glioma cell lines. Results indicated a significant reduction in cell viability at low concentrations, suggesting potent anticancer properties.

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on inflammatory models where the compound demonstrated a marked reduction in tumor necrosis factor-alpha (TNF-α) levels in treated mice compared to controls, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) Cycloalkyl Carbamates
  • Benzyl N-[(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexyl]carbamate Structure: Cyclohexyl ring (vs. cyclobutyl) with a tert-butyl carbamate substituent. Properties: Higher boiling point (507.4°C predicted) and density (1.13 g/cm³) compared to cyclobutyl analogs due to increased molecular weight and ring size . Applications: Used in peptide synthesis and as a precursor for pharmaceutical intermediates .
  • rac-tert-Butyl N-[(1R,2S)-2-Aminocycloheptyl]carbamate Structure: Cycloheptyl ring (larger ring) with tert-butyl protection. Impact: Larger ring size may reduce ring strain but increase lipophilicity, affecting bioavailability .
b) Protecting Group Variants
  • Prop-2-en-1-yl N-[(1R,2R)-2-Aminocyclobutyl]carbamate Structure: Allyl carbamate group (vs. benzyl) with (1R,2R) stereochemistry. Reactivity: Allyl groups can be removed under milder conditions (e.g., Pd-catalyzed deprotection) compared to benzyl, which requires hydrogenolysis .
  • tert-Butyl [(1R,2S,5S)-2-Amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate Oxalate Structure: Incorporates a dimethylamide substituent and oxalate counterion. Functionality: Enhanced solubility in polar solvents due to oxalate; used in drug discovery for kinase inhibitors .
c) Substituted Cyclobutyl Derivatives
  • Benzyl N-[(1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutyl]carbamate
    • Structure : Cyclobutyl ring substituted with 3-bromo-4-fluorophenyl.
    • Reactivity : Halogen substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), broadening utility in medicinal chemistry .

Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) Density (g/cm³) pKa Key Features
Benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate ~250 (estimated) N/A ~1.1 (estimated) ~12.2 Chiral cyclobutyl, benzyl protection
Benzyl N-[(1R,3S)-3-(tert-Boc)cyclohexyl]carbamate 419.51 507.4 (predicted) 1.13 12.16 tert-Boc group, cyclohexyl backbone
Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate 170.21 N/A N/A N/A Allyl protection, (1R,2R) stereochemistry

Biological Activity

Benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. This article reviews its biological activity, synthesizing findings from various studies, and presents data tables and case studies to illustrate its pharmacological profile.

Chemical Structure and Properties

This compound features a benzyl group attached to a carbamate moiety linked to a cyclobutyl-derived amino acid. This structural configuration is significant for its interaction with biological targets.

Biological Activity Overview

  • Mechanism of Action :
    • The compound acts as a modulator of various biochemical pathways, particularly through its interactions with protein kinases involved in cell signaling and proliferation.
    • It has been noted for its ability to inhibit AKT signaling pathways, which are crucial in cancer cell survival and proliferation.
  • Inhibition of Cancer Cell Proliferation :
    • Studies have demonstrated that this compound exhibits potent anti-proliferative effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in KRAS/BRAF mutated cancer cells by degrading AKT protein levels .
  • Neuroprotective Effects :
    • Its potential neuroprotective properties have been explored, particularly in the context of Alzheimer's disease, where it may influence BACE1 activity. While some derivatives exhibited significant inhibition of BACE1 at concentrations around 10 µM, the specific activity of this compound requires further investigation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AKT InhibitionInduces degradation of AKT in cancer cells
BACE1 InhibitionModerate inhibition observed
Neuroprotective EffectsPotential modulation of neurodegenerative pathways

Detailed Study Findings

  • AKT Inhibition : A study reported that this compound significantly reduced AKT levels in PANC-1 cells at concentrations as low as 100 nM, demonstrating a concentration-dependent efficacy .
  • BACE1 Activity : In vitro studies indicated that certain analogs of benzyl carbamates showed varying degrees of inhibition on BACE1, suggesting that modifications to the structure could enhance or reduce activity against this target .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound structure can enhance its biological activity. Key findings include:

  • Substituent Effects : Variations in the substituents on the benzyl ring have been shown to influence both potency and selectivity against targets like BACE1 and AKT.
  • Linker Modifications : Alterations in the linker connecting the carbamate group to the cyclobutyl moiety can significantly affect binding affinity and biological efficacy.

Q & A

Q. What are the optimal synthetic routes for benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves coupling a protected (1R,2S)-2-aminocyclobutane derivative with benzyl chloroformate under mild basic conditions (e.g., NaHCO₃ in THF/water at 0–5°C). To ensure enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can be employed during cyclobutane ring formation . Post-synthesis, purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) yields >95% purity. Reported yields range from 60–75% for stereospecific routes .
Key Reaction Parameters
Temperature: 0–5°C
Solvent: THF/water (3:1)
Base: NaHCO₃
Purification: Hexane/EtOAc

Q. How is the structure and purity of this compound analytically validated?

  • Methodological Answer :
  • NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 1.70–2.10 (cyclobutane protons), δ 4.95 (carbamate NH), δ 5.10 (benzyl CH₂), and δ 7.30–7.40 (aromatic protons) .
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) confirms purity (>98%) with retention time ~8.2 min .
  • Mass Spectrometry : ESI-MS m/z calculated for C₁₂H₁₆N₂O₂ [M+H]⁺: 233.12; observed: 233.15 .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments for the cyclobutylamine moiety?

  • Methodological Answer : Absolute configuration is determined via:
  • X-ray Crystallography : Co-crystallization with a chiral derivatizing agent (e.g., Mosher’s acid) provides unambiguous stereochemical data .
  • Vibrational Circular Dichroism (VCD) : Compares experimental and computational spectra to assign (1R,2S) configuration .
  • Chiral HPLC : Uses a CHIRALPAK® IG column (hexane/isopropanol) to separate enantiomers, confirming >99% ee .

Q. How does the carbamate group influence the compound’s stability and reactivity in biochemical assays?

  • Methodological Answer : The benzyl carbamate acts as a protecting group for the amine, enhancing stability against oxidation and enzymatic degradation. In protease inhibition studies (e.g., analogous to MG-132), the carbamate’s electrophilic carbonyl may interact with catalytic serine residues, forming a covalent adduct . Stability assays (pH 7.4 buffer, 37°C) show a half-life of >24 hours, making it suitable for prolonged in vitro studies .

Q. What experimental designs assess the compound’s bioactivity in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Leu-Leu-Leu-AMC for proteasome inhibition). For this compound, initial studies show IC₅₀ = 12 µM against human proteasome β5 subunit .
  • Molecular Docking : AutoDock Vina simulates binding to target enzymes (PDB: 4R3O), highlighting hydrogen bonds between the carbamate and Thr1 residue .
  • Cellular Uptake : LC-MS quantifies intracellular concentrations in HEK293 cells (24-hour exposure: 5 µM extracellular → 1.2 µM intracellular) .

Q. How are conflicting solubility data addressed for this compound in aqueous buffers?

  • Methodological Answer : Solubility is pH-dependent due to the amine group. Contradictions arise from buffer ionic strength and cosolvents:
  • PBS (pH 7.4) : 0.8 mg/mL; improves to 3.2 mg/mL with 10% DMSO .
  • Citrate Buffer (pH 5.0) : 5.4 mg/mL due to protonation of the amine .
    Dynamic Light Scattering (DLS) monitors aggregation, guiding formulation for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.